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ADME Properties of Imazalil

The table below summarizes the key quantitative data on imazalil's ADME characteristics, primarily derived

from studies on rats.

ADME
Phase

Key Findings Experimental Details

Absorption Rapid and nearly complete from the

gastrointestinal tract; >90% of oral dose
absorbed [1].

Model: Rat (Wistar), single oral dose of

1.25 or 20 mg/kg [¹⁴C]-imazalil [1].
Analysis: Measurement of radioactivity

in excreta and comparison with
intravenous dose data.

Distribution Widely distributed; highest tissue levels found
in liver, lungs, and kidneys. Up to ~6% of

administered dose remained in tissues after
48 hours [2] [1].

Model: Rat. Method: Tissue sampling
at 48h and 96h post-administration of

[¹⁴C]-imazalil; radioactivity
measurement [2] [1].

Metabolism Extensively metabolized (at least 25
metabolites identified). Major pathways:

epoxidation, oxidative O-dealkylation, and
oxidative N-dealkylation [1]. Minimal parent

Model: Rat. Analysis: Metabolite
identification in urine and feces via LC-

MS and other chromatographic
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ADME
Phase

Key Findings Experimental Details

compound excreted (<1% in feces, traces in
urine) [1].

techniques [1]. In vitro systems: Rat
liver homogenates [2].

Excretion Rapid excretion, primarily via urine and
feces in roughly equal proportions [2] [1].

~90% of dose excreted within 24 hours; >95%
within 96 hours [1].

Model: Rat. Protocol: Collection of
urine and feces over timed intervals (0-

96h) post-dose of [¹⁴C]-imazalil;
quantification of radioactivity [2] [1].

Detailed Metabolic Pathways

Imazalil undergoes complex biotransformation. The major identified metabolites and primary metabolic

routes are illustrated in the following diagram, which synthesizes information from rat studies [2] [1]:

Major Metabolic Pathways

Imazalil

Epoxidation &
Hydration

Oxidative
O-dealkylation

Oxidative
N-dealkylation

(±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-
1H-imidazole (±)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-

imidazolidine-2,5-dione

2,4-Dichloromandelic Acid
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Imazalil's main biotransformation routes and key metabolites [2] [1].

Key Experimental Protocols

For your reference, here are the methodologies from pivotal studies on imazalil ADME and enzyme

interactions.

In Vivo ADME and Balance Study in Rats

This protocol is critical for obtaining comprehensive ADME data [1] [3].

Test System: Groups of five male and five female Wistar rats.

Dosing: A single intravenous (1.25 mg/kg) or oral (1.25 mg/kg and 20 mg/kg) dose of [¹⁴C]-imazalil
(purity 99.9%). One group received unlabelled imazalil for 14 days before a single radiolabelled

dose.
Sample Collection:

Urine & Feces: Collected over specific intervals (e.g., 0-4h, 4-8h, 8-24h, then 24-hourly up to
96h).

Tissues: Liver, kidneys, etc., harvested at 96h for residual radioactivity analysis.
Analysis: Radioactivity in excreta and tissues was quantified. Metabolites in urine and feces were

profiled using techniques like LC-MS.

In Vitro CYP Modulation in Human Intestinal Cells

This study investigated enzyme induction/inhibition relevant to first-pass metabolism [4] [5].

Cell Model: Human intestinal Caco-2 cells, differentiated to mimic the intestinal epithelium.
Dosing: Cells were treated with a theoretical maximal intestinal concentration of imazalil (2.5 µg/mL)

for 48 hours.
Enzyme Activity Assessment:

CYP1A1 Induction: Measured via ethoxyresorufin O-deethylase (EROD) activity.
CYP3A4 Inhibition: Measured in 1,25-vitamin D3-induced cells, likely using a substrate like

testosterone and quantifying its metabolic conversion via HPLC.
Mechanistic Study: Aryl hydrocarbon receptor (AhR) binding was assessed using a cell-free

receptor binding assay and a reporter gene assay to determine the pathway of CYP1A1 induction.
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Toxicological & Pharmacokinetic Interactions

Recent research highlights that imazalil's effects extend beyond classic ADME, with implications for

toxicology and drug interactions:

Enzyme Modulation: Imazalil is a potent inducer of CYP1A1 and an inhibitor of CYP3A4 in

human intestinal models [4] [6] [5]. This suggests a potential for food-drug interactions if imazalil
residues are ingested alongside pharmaceuticals that are metabolized by these enzymes.

Gut Microbiota & Barrier: Chronic oral exposure in mice can induce gut microbiota dysbiosis,
reduce mucus secretion, and disrupt the intestinal barrier, potentially leading to colonic inflammation

[7] [8]. These effects may have intergenerational consequences, as maternal exposure in mice was
shown to impact intestinal function in offspring [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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